HNE Inhibition: Nanomolar Potency and Isomeric Selectivity
The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a validated platform for developing potent Human Neutrophil Elastase (HNE) inhibitors. While the unsubstituted core provides a base, a systematic study demonstrated that functionalization is critical for achieving activity. For instance, within the same study, the inhibitory constant (Ki) for synthesized analogs ranged from 6 nM to >10,000 nM, highlighting that the core itself is not active and that specific substitution is the driver of nanomolar potency [1]. Furthermore, the acylation or alkylation of this core results in a mixture of two tautomeric isomers (N1 and N2). These isomers, while often showing comparable potency, are structurally distinct and can be separated, allowing for the procurement of a well-characterized, single-entity research tool [2].
| Evidence Dimension | HNE Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Scaffold used to generate analogs with Ki values in the low nanomolar range (6–35 nM) [1] |
| Comparator Or Baseline | Other analogs in the series with Ki values up to >10,000 nM |
| Quantified Difference | Potency varies by over 1,000-fold depending on substitution pattern |
| Conditions | In vitro enzymatic assay using human neutrophil elastase |
Why This Matters
This demonstrates that not all tetrahydroindazol-4-ones are created equal; the specific 6-phenyl substitution and its synthetic handling are essential to achieve potent HNE inhibition.
- [1] Cantini N, Crocetti L, Guerrini G, Vergelli C, Schepetkin IA, Pallecchi M, Bartolucci G, Quinn MT, Teodori E, Giovannoni MP. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorg Med Chem Lett. 2021 Sep 24;52:128380. View Source
- [2] Crocetti L, et al. Molecular manipulation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold to obtain new human neutrophil elastase (HNE) inhibitors. J Mol Struct. 2022 Sep;1263:133140. View Source
